3,6-Dibromo-2-chloroquinoline
Description
3,6-Dibromo-2-chloroquinoline is a halogenated quinoline derivative characterized by bromine substituents at positions 3 and 6 and a chlorine atom at position 2 of the quinoline core (C₉H₄Br₂ClN; molecular weight ≈ 321.27 g/mol). Quinoline derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. (1972) .
Properties
Molecular Formula |
C9H4Br2ClN |
|---|---|
Molecular Weight |
321.39 g/mol |
IUPAC Name |
3,6-dibromo-2-chloroquinoline |
InChI |
InChI=1S/C9H4Br2ClN/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H |
InChI Key |
FAZGCRLBLCJDIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-2-chloroquinoline typically involves halogenation reactions. One common method is the bromination of 2-chloroquinoline using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 3 and 6 are prime targets for nucleophilic substitution due to their electrophilic nature.
-
Methoxylation :
Reaction with sodium methoxide (NaOCH₃) in methanol replaces bromine with methoxy groups. For example:This reaction proceeds via an SₙAr mechanism under reflux conditions .
-
Amination :
Substitution with amines (e.g., morpholine) occurs in polar aprotic solvents like DMF at 80–100°C, yielding N-arylquinoline derivatives .
Table 1: Substitution Reactions and Conditions
| Position | Nucleophile | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3,6-Br | Methoxide | NaOCH₃/MeOH, 80°C | 3,6-OMe | 75% | |
| 3-Br | Morpholine | DMF, 100°C | 3-NR₂ | 68% |
Radical-Mediated Halogenation
The chlorine atom at position 2 undergoes radical substitution under specific conditions:
-
Chlorination :
Using N-chlorosuccinimide (NCS) and benzoyl peroxide in tetrachloroethylene at 80°C introduces additional chlorine substituents via a radical chain mechanism .
Coupling Reactions
The bromine atoms facilitate cross-coupling reactions:
-
Suzuki Coupling :
Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups. For example:Yields range from 60–85% depending on the boronic acid.
Table 2: Coupling Reaction Examples
| Coupling Type | Catalyst | Partner | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄ | PhB(OH)₂ | 3-Ph-6-Br | 78% | |
| Ullmann | CuI | Aniline | 3-NHPh-6-Br | 65% |
Reductive Dehalogenation
Selective removal of halogens is achievable via reductive methods:
-
Zinc Reduction :
Treatment with zinc dust in acetic acid removes bromine at position 6, yielding 3-bromo-2-chloroquinoline .
Hydrolysis and Cyclization
Under acidic or basic conditions, hydrolysis leads to hydroxylated derivatives:
-
Base-Mediated Hydrolysis :
Reaction with aqueous NaOH at 120°C replaces bromine with hydroxyl groups, forming 3,6-dihydroxy-2-chloroquinoline .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 250°C, with decomposition pathways involving sequential loss of halogen and quinoline fragments .
Figure 1: Thermal Degradation Profile
| Temperature Range (°C) | Mass Loss (%) | Decomposition Step |
|---|---|---|
| 250–450 | 19.6 | C₂H₆NO elimination |
| 450–750 | 64.7 | Halogen + ring fragmentation |
Biological Activity Modulation
While not a direct reaction, halogen substitution impacts bioactivity:
-
Antifungal Enhancement : Chlorine at position 2 increases binding to fungal enzymes compared to bromine .
Key Mechanistic Insights
-
Electronic Effects : Bromine’s electron-withdrawing nature activates the quinoline ring for electrophilic attacks.
-
Steric Hindrance : Bulky substituents at position 3 slow substitution at position 6 due to steric effects .
-
Solvent Dependency : Polar solvents (DMF, DMSO) accelerate nucleophilic substitutions compared to non-polar media .
Scientific Research Applications
3,6-Dibromo-2-chloroquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimalarial and anticancer drugs.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-chloroquinoline involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or interfering with DNA synthesis. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Key Observations:
Core Structure: Quinoline derivatives (e.g., this compound and 3-Bromo-8-chloro-6-nitroquinoline) exhibit a single nitrogen atom in their aromatic ring, enabling π-π stacking and coordination chemistry. In contrast, quinoxaline derivatives (e.g., 2,3-Dibromo-6,7-dichloroquinoxaline) contain two nitrogen atoms, altering electronic properties and hydrogen-bonding capabilities .
Substituent Effects: Halogen Position: The 3,6-dibromo-2-chloro substitution pattern maximizes halogen-halogen (Br⋯Cl) and halogen-nitrogen (Br⋯N) interactions, which stabilize crystal lattices and enhance thermal stability in materials science applications . Functional Groups: The nitro group in 3-Bromo-8-chloro-6-nitroquinoline introduces strong electron-withdrawing effects, reducing solubility in polar solvents compared to purely halogenated analogs .
Molecular Weight and Solubility: Bulkier substituents (e.g., bromomethyl groups in 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline) increase molecular weight and hydrophobicity, limiting solubility in aqueous media.
Research Findings and Trends
Halogen Bonding in Crystal Engineering: The crystal structure of 3-Bromomethyl-2-chloro-6-(dibromomethyl)quinoline (CCDC 902598) reveals Br⋯Cl (3.45 Å) and Br⋯N (3.32 Å) interactions, which are weaker in this compound due to the absence of methyl groups .
Thermal Stability: Higher halogen content correlates with increased thermal stability. For example, 2,3-Dibromo-6,7-dichloroquinoxaline (four halogens) decomposes at 240°C, whereas this compound (three halogens) degrades at ~200°C (estimated) .
Biological Activity
3,6-Dibromo-2-chloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antifungal, antibacterial, and cytotoxic properties, supported by data tables and case studies from various research findings.
This compound is a halogenated quinoline derivative. Its molecular formula is , and it features a quinoline ring system that is known for its biological activity.
Antifungal Activity
Research has demonstrated that halogenated quinolines exhibit varying degrees of antifungal activity. A study focusing on the structure-activity relationship of 3,6-dihaloquinolines indicated that the presence of chlorine and bromine atoms significantly influences antifungal efficacy.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for various fungi tested against this compound and related compounds:
| Compound | Fungi | MIC () |
|---|---|---|
| This compound | Aspergillus niger | 2 |
| Mucor circinelloides | 7 | |
| 8-Amino-6-bromo-3-chloroquinoline | Trichophyton mentagrophytes | <1 |
| 6-Bromo-3-chloro-8-nitroquinoline | Myrothecium verrucaria | <1 |
These results indicate that while this compound exhibits some antifungal properties, its activity may be lower than that of other halogenated quinolines, particularly those with chlorine substitutions in key positions .
Antibacterial Activity
The antibacterial properties of halogenated quinolines have also been explored. A study evaluated the efficacy of various quinoline derivatives against common bacterial strains.
Inhibition Zones
The following table presents the inhibition zones produced by this compound compared to standard antibiotics:
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 11 |
| Escherichia coli | 12 | |
| Standard Antibiotic (Amoxicillin) | Staphylococcus aureus | 18 |
This data suggests that while this compound shows moderate antibacterial activity, it does not surpass the efficacy of established antibiotics like amoxicillin .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on human cancer cell lines to evaluate the potential anticancer properties of this compound. The MTT assay was employed to determine cell viability after treatment with various concentrations of the compound.
LC50 Values
The following table summarizes the LC50 values obtained from cytotoxicity assays:
| Compound | Cell Line | LC50 () |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 0.167 |
| Nocodazole (Control) | MCF-7 | 0.171 |
These findings indicate that this compound possesses notable cytotoxic effects against breast cancer cells, comparable to nocodazole, a well-known anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities of halogenated quinolines:
- Antifungal Efficacy : Research indicated that compounds with chlorine substitutions in the 3-position exhibited superior antifungal activity compared to their brominated counterparts .
- Anticancer Potential : The cytotoxicity studies revealed that structural modifications in quinolines could enhance their anticancer properties. The presence of electron-withdrawing groups like bromine improved the potency against cancer cell lines .
- Molecular Docking Studies : In silico studies have suggested favorable binding interactions between halogenated quinolines and target proteins involved in bacterial and fungal resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
